molecular formula C9H13N3 B14678436 N,N-Dimethyl-N'-(5-methylpyridin-2-yl)methanimidamide CAS No. 36172-53-9

N,N-Dimethyl-N'-(5-methylpyridin-2-yl)methanimidamide

Cat. No.: B14678436
CAS No.: 36172-53-9
M. Wt: 163.22 g/mol
InChI Key: AXLBGBRPDSYFHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(5-methylpyridin-2-yl)methanimidamide typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for N,N-Dimethyl-N’-(5-methylpyridin-2-yl)methanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(5-methylpyridin-2-yl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-N’-(5-methylpyridin-2-yl)methanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

    Biology: Investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(5-methylpyridin-2-yl)methanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-(5-methylpyridin-2-yl)methanimidamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylamino group.

Properties

IUPAC Name

N,N-dimethyl-N'-(5-methylpyridin-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8-4-5-9(10-6-8)11-7-12(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLBGBRPDSYFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508500
Record name N,N-Dimethyl-N'-(5-methylpyridin-2-yl)methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36172-53-9
Record name N,N-Dimethyl-N'-(5-methylpyridin-2-yl)methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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